molecular formula C6H13NS B2602728 (1-(Ethylthio)cyclopropyl)methanamine CAS No. 1483740-60-8

(1-(Ethylthio)cyclopropyl)methanamine

Cat. No.: B2602728
CAS No.: 1483740-60-8
M. Wt: 131.24
InChI Key: CUMYFCXUUNUNNB-UHFFFAOYSA-N
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Description

(1-(Ethylthio)cyclopropyl)methanamine: is a chemical compound with the molecular formula C6H13NS It is characterized by a cyclopropyl ring substituted with an ethylthio group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Ethylthio)cyclopropyl)methanamine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethylthio and amine groups. One common method involves the reaction of cyclopropylmethanamine with ethylthiol under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-(Ethylthio)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclopropylmethanamine.

    Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, (1-(Ethylthio)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe to study the effects of cyclopropyl and ethylthio groups on biological systems. It can help in understanding the interactions of these functional groups with biological macromolecules such as proteins and nucleic acids.

Medicine: In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structural features might confer unique biological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable for the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-(Ethylthio)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group can participate in hydrogen bonding or hydrophobic interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Cyclopropylmethanamine: Lacks the ethylthio group, making it less versatile in chemical reactions.

    (1-(Methylthio)cyclopropyl)methanamine: Similar structure but with a methylthio group instead of an ethylthio group, which may result in different reactivity and biological properties.

    (1-(Ethylthio)cyclopropyl)ethanamine: Similar structure but with an ethanamine group, potentially leading to different pharmacological activities.

Uniqueness: (1-(Ethylthio)cyclopropyl)methanamine is unique due to the presence of both the ethylthio and amine groups on a cyclopropyl ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-ethylsulfanylcyclopropyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-2-8-6(5-7)3-4-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYFCXUUNUNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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